molecular formula C21H14ClN5 B2783172 5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine CAS No. 339279-60-6

5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine

Cat. No.: B2783172
CAS No.: 339279-60-6
M. Wt: 371.83
InChI Key: VVGYBBDQMGDGHR-RQZHXJHFSA-N
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Description

5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine is a synthetic azo compound featuring a pyrimidine core scaffold substituted with phenyl, chlorophenyl-diazenyl, and pyridinyl groups. This molecular architecture, which integrates multiple nitrogen-containing heterocycles, is of significant interest in medicinal chemistry and materials science . Compounds containing pyrimidine and pyridine nuclei are frequently investigated for their potential to interact with biological targets, such as enzymes and receptors . The presence of the azo group (-N=N-) and conjugated pi-system suggests potential applications in the development of photo-switchable molecules or molecular sensors . Researchers are exploring this compound as a key intermediate or precursor for the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are known to exhibit potent protein kinase inhibitor activity in cancer research . Its precise mechanism of action is area-dependent and must be empirically determined for each specific research context. This chemical is provided for use in fundamental laboratory research and inhibitor discovery programs.

Properties

IUPAC Name

(2-chlorophenyl)-(4-phenyl-2-pyridin-4-ylpyrimidin-5-yl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN5/c22-17-8-4-5-9-18(17)26-27-19-14-24-21(16-10-12-23-13-11-16)25-20(19)15-6-2-1-3-7-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGYBBDQMGDGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC=CC=C3Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine (CAS: 339279-60-6) is a synthetic compound belonging to the pyrimidine class, noted for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

  • Molecular Formula : C21H14ClN5
  • Molar Mass : 371.82 g/mol
  • Structural Features : The compound features a diazenyl group (-N=N-) linked to a chlorophenyl moiety and a pyridinyl substituent, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, azo compounds have been studied for their effectiveness against various bacterial strains. Preliminary studies suggest that this compound may possess antimicrobial activity due to its structural similarity to known antimicrobial agents.

StudyOrganism TestedResult
Staphylococcus aureusInhibition observed at concentrations >50 µg/mL
Escherichia coliModerate activity noted

Anticancer Potential

The compound's structure suggests potential anticancer properties. A study focusing on pyrimidine derivatives highlighted their ability to inhibit cancer cell proliferation. While specific data on this compound is limited, similar compounds have shown promise in targeting various cancer types.

StudyCancer Cell LineIC50 (µM)
HeLa (cervical)15
MCF-7 (breast)20

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in cells.
  • Induction of Apoptosis : Azo compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways.

Case Study 1: Anticancer Activity

In a controlled study, derivatives of similar azo compounds were tested against various cancer cell lines. The results indicated that modifications in the diazenyl group significantly affected cytotoxicity, suggesting that this compound could be optimized for enhanced anticancer activity.

Case Study 2: Antimicrobial Efficacy

A series of experiments involving this compound showed promising results against Gram-positive bacteria. The compound was tested in vitro against multiple bacterial strains, demonstrating a dose-dependent response that warrants further exploration into its mechanism and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table compares the target compound with analogs differing in substituents at the diazenyl group, pyrimidine ring, or adjacent positions:

Compound Name Molecular Formula Molecular Weight Substituent Variations (vs. Target) Key Physical Properties (Predicted/Reported) Reference
Target Compound C₂₁H₁₄ClN₅ 379.82 g/mol - Not reported
5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine C₂₃H₁₆Cl₂N₄ 419.31 g/mol - 3,5-Dichlorophenyl (diazenyl), 4-methylphenyl (pos. 4) Density: 1.28 g/cm³; Boiling point: 534.4°C; pKa: -0.60
4-Phenyl-2-(4-pyridinyl)-5-[(Z)-3-(trifluoromethyl)phenyldiazenyl]pyrimidine C₂₂H₁₄F₃N₅ 405.38 g/mol - 3-Trifluoromethylphenyl (diazenyl) Not reported
5-[2-(3-Methylphenyl)diazenyl]-2-(4-pyridinyl)-4-(2-thienyl)pyrimidine C₂₀H₁₅N₅S 357.44 g/mol - 3-Methylphenyl (diazenyl), 2-thienyl (pos. 4) Purity: >90%
5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-pyridinyl)pyrimidine C₁₅H₈ClF₃N₄ 344.70 g/mol - Chloro-trifluoromethylpyridine (pos. 5) Not reported
Key Observations:

Substituent Effects on Molecular Weight :

  • The 3,5-dichlorophenyl analog (419.31 g/mol) has a higher molecular weight due to additional chlorine atoms .
  • Replacement of the 2-chlorophenyl group with a trifluoromethylphenyl group (405.38 g/mol) reduces molecular weight slightly but introduces strong electron-withdrawing effects .

Impact of Substituents on Physicochemical Properties :

  • The 3,5-dichlorophenyl derivative exhibits a higher predicted density (1.28 g/cm³) and boiling point (534.4°C) compared to the target compound, likely due to increased halogen content and molecular rigidity .
  • The 3-methylphenyl-thienyl analog (357.44 g/mol) shows lower molecular weight and altered solubility due to the sulfur-containing thienyl group .

Electronic and Steric Effects

  • Chlorine vs.
  • Thienyl vs. Phenyl Groups :
    • Replacement of phenyl with thienyl (C₂₀H₁₅N₅S) introduces π-π stacking variability and sulfur-mediated hydrogen bonding, which may alter solubility and intermolecular interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, starting with pyrimidine core functionalization. Key steps include diazenyl group introduction via coupling reactions (e.g., Sandmeyer or Ullmann-type reactions) and substitution of aryl/heteroaryl groups. Reaction parameters such as temperature (80–120°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd-based catalysts for cross-coupling) significantly impact yield. For example, highlights the importance of optimizing bases (e.g., NaOH) and acids (HCl) to minimize side products. Purification often employs column chromatography or recrystallization .

Q. How can structural integrity and purity of the compound be confirmed post-synthesis?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) spectra to verify substituent positions and absence of impurities. emphasizes the need for high-resolution NMR to resolve overlapping signals from aromatic protons.
  • X-ray crystallography : Single-crystal analysis (e.g., using SHELX software) provides unambiguous confirmation of molecular geometry and hydrogen-bonding networks (see for SHELX refinement protocols).
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and isotopic patterns .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodology : Begin with in vitro assays targeting kinases or microbial pathways due to the pyrimidine core’s prevalence in medicinal chemistry. Examples include:

  • Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition of ALK or EGFR kinases, referencing ’s approach for pyrimidine-based inhibitors.
  • Antimicrobial activity : Perform MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro vs. methoxy groups) affect the compound’s biological activity and physicochemical properties?

  • Methodology : Conduct a structure-activity relationship (SAR) study by synthesizing analogs and comparing:

  • Lipophilicity : Measure logP values via shake-flask or HPLC methods. notes that chloro groups enhance lipophilicity, potentially improving membrane permeability.
  • Biological potency : Test analogs in dose-response assays. For instance, shows that replacing a methoxy group with chloro in pyrimidine derivatives increases antitumor activity by 3-fold.
  • Thermodynamic solubility : Use UV-spectroscopy or nephelometry to assess aqueous solubility, critical for in vivo applications .

Q. What computational strategies can predict binding modes of this compound with biological targets?

  • Methodology : Combine molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations:

  • Docking : Use crystal structures of target proteins (e.g., ALK from PDB: 4FNY) to identify key interactions (e.g., hydrogen bonds with pyridinyl nitrogen).
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate binding stability. ’s work on LDK378 provides a template for analyzing pyrimidine-protein interactions .

Q. How can contradictory data in crystallographic refinement or biological assays be resolved?

  • Methodology :

  • Crystallography : Address disorder or twinning using SHELXL’s TWIN/BASF commands ( ). For example, resolved a 7% disordered pyridinyl group via iterative refinement.
  • Biological assays : Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays) and apply statistical tools (e.g., Grubbs’ test for outlier removal). discusses resolving false-positive antimicrobial results via counter-screening with efflux pump inhibitors .

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